![molecular formula C11H17NO3 B7841262 5,8,8-Trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B7841262.png)
5,8,8-Trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid
Overview
Description
5,8,8-Trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8,8-Trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8,8-Trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Some studies focus on synthesizing chiral cyclic amino acid esters, including compounds with structures similar to 5,8,8-Trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid. These syntheses often involve lactonization reactions and do not require chiral catalysts or enzymes (Moriguchi, Krishnamurthy, Arai, Tsuge, 2014).
- Molecular Structure Characterization : Detailed molecular structure analysis using techniques like single crystal X-ray diffraction analysis and high-resolution mass spectrometry is common. These studies provide insights into the crystal structures and molecular conformations of such compounds (Moriguchi et al., 2014).
Reactivity and Transformation
- Conformationally Constrained Dipeptide Isosteres : Some compounds derived from similar structures are studied for their role as conformationally constrained dipeptide isosteres, useful in peptide synthesis and drug discovery (Guarna et al., 1999).
- Photoinduced Molecular Transformations : Photochemistry of such compounds, leading to the formation of various isomeric and derivative structures, is also a significant area of research (Suginome, Furukawa, Orito, 1991).
Potential Applications in Drug Discovery
- Bridged Amino Acids for Drug Discovery : Synthesis of novel, conformationally rigid bridged amino acids, including derivatives of similar bicyclic structures, shows potential for applications in optimizing the physicochemical and pharmacokinetic properties of drug candidates (Wu et al., 2016).
- Stereoselective Synthesis for Medicinal Chemistry : The stereoselective synthesis of such compounds, yielding enantiomerically pure bicyclic pyrrolidine derivatives, is crucial for their use in asymmetric syntheses, which is vital in medicinal chemistry (Martens, Lübben, 1991).
properties
IUPAC Name |
5,8,8-trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2)6-4-5-11(10,3)9(15)12-7(6)8(13)14/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESDHOCDGPLGJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)NC2C(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8,8-Trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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